N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide
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Description
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide is a complex organic compound with a molecular formula of C22
Scientific Research Applications
Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor
A functional cell-based screen identified a nonpeptidic agonist of the urotensin-II receptor, showing selective activity and potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Fluorescent Molecular Probes
New fluorescent solvatochromic dyes were synthesized, showing strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Improvement in Synthesis of Acetamide Derivatives
An improved synthesis method for N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was developed, demonstrating an operationally simple, high-yielding approach suitable for scale-up production (Gong Fenga, 2007).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-11-16(2)13-18(12-15)24-22(28)21(27)23-14-20(26(5)6)17-7-9-19(10-8-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQFNNSCLXELNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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